(E)-1-(2-cyanophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Description
(E)-1-(2-cyanophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research focuses on the synthesis of tetrahydro-quinazoline derivatives and their evaluation for effects on the central nervous system (CNS) and cardiovascular system (CVS) (Pandey et al., 2008). Additionally, the formation of heterocycles via Cyano-cyclohexenyl-urea and the study of Nitrile Carboxamide Rearrangement have been documented (Bischoff & Schroeder, 1983).
Biological Activities and Applications
Investigations into the antimicrobial activity of some new pyrido quinazolones highlight the potential of these compounds in medical applications (Singh & Pandey, 2006). Moreover, studies on isoquinoline and quinazoline urea analogues as antagonists for human adenosine receptors suggest potential therapeutic applications in treating disorders related to adenosine receptor dysregulation (van Muijlwijk-Koezen et al., 2000).
Materials Science and Photophysical Properties
Research into supramolecular gelators involves silver(I) complexes with quinoline-urea derivatives, exploring their gelator behavior and photophysical characterization, indicating their potential in material science applications (Braga et al., 2013).
properties
IUPAC Name |
1-(2-cyanophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13(2)12-25-18(15-8-4-6-10-17(15)23-20(25)27)24-19(26)22-16-9-5-3-7-14(16)11-21/h3-10,13H,12H2,1-2H3,(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYPTGZZQPKGBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-cyanophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
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